molecular formula C17H11ClO5 B2921151 [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2921151
M. Wt: 330.7 g/mol
InChI Key: UNEWDNFSEHCUCG-UHFFFAOYSA-N
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Description

[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid (CAS: 130181-10-1) is a coumarin derivative with a molecular formula of C₁₇H₁₁ClO₅ and a molecular weight of 330.73 g/mol . The compound features:

  • A chloro substituent at position 6 of the coumarin core.
  • A phenyl group at position 4.
  • An oxyacetic acid moiety at position 5.

This structural configuration confers unique physicochemical and biological properties, distinguishing it from other coumarin-based analogs.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c18-13-6-12-11(10-4-2-1-3-5-10)7-17(21)23-14(12)8-15(13)22-9-16(19)20/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEWDNFSEHCUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. Coumarins are known for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C18H13ClO5
  • Molecular Weight : 344.75 g/mol
  • CAS Number : 327097-31-4

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.
  • Antimicrobial Effects : Research indicates that coumarin derivatives possess antibacterial and antifungal activities, potentially making them useful in treating infections.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antioxidant Activity

Studies have demonstrated that coumarin derivatives can protect cells from oxidative damage. For instance, a study reported that certain coumarins exhibit protective effects against hydrogen peroxide-induced oxidative stress in fibroblasts .

Antimicrobial Activity

Research has shown that compounds similar to this compound possess broad-spectrum antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains and fungi .

Anticancer Activity

Recent investigations into the anticancer potential of coumarin derivatives reveal their ability to inhibit tumor growth. For example, studies have highlighted their role in modulating signaling pathways associated with cancer cell survival and proliferation .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate antioxidant effectsDemonstrated significant reduction in oxidative stress markers in treated cells.
Assess antimicrobial propertiesShowed effective inhibition of bacterial growth in vitro.
Investigate anticancer effectsInduced apoptosis in cancer cell lines and inhibited tumor growth in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
  • Molecular Formula : C₁₂H₉ClO₅; MW : 268.65 g/mol .
  • Key Differences : Replaces the phenyl group at position 4 with a methyl substituent.
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
  • Molecular Formula: C₁₄H₁₂ClNO₆; MW: 325.70 g/mol .
  • Key Differences : Contains a methyl group at position 4 and a glycine-acetyl chain at position 3.
  • Impact : The glycine moiety introduces hydrogen-bonding capacity, which may improve target binding affinity in enzyme inhibition studies .

Substituent Variations at Position 3 and 7

[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
  • CAS : 690679-66-4; MW : 372.78 g/mol .
  • Key Differences : Features a benzyl group at position 3 and methyl at position 4.
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic Acid
  • CAS : 887833-97-8; MW : 323.74 g/mol .
  • Key Differences : Substitutes the oxyacetic acid with a 2-methylpropenyl-oxy group.
  • Impact : The bulkier substituent may reduce metabolic stability due to increased susceptibility to oxidative degradation .

Functional Group Modifications

(7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid Hydrazide Derivatives
  • Key Differences : Replaces the oxyacetic acid with a hydrazide group .
  • Impact : Hydrazide derivatives exhibit increased log P values, enhancing cell membrane permeability and intracellular accumulation, which is advantageous in antimicrobial applications .
2-(2-((3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic Acid
  • Molecular Formula: C₂₁H₁₈FNO₆; MW: 386.9 g/mol .
  • Key Differences : Incorporates a 4-fluorobenzyl group and an ethoxy linker.

Antioxidant Activity

  • Compounds with dihydroxyphenyl substituents (e.g., 3,4-dihydroxyphenyl) demonstrate superior DPPH radical scavenging activity compared to the phenyl-substituted target compound .
  • Example : Derivatives with 2,5-dihydroxyphenyl groups showed IC₅₀ values < 10 μM in DPPH assays, whereas the target compound’s phenyl group may limit electron-donating capacity .

Antimicrobial and Anticancer Potential

  • Hydrazide derivatives (e.g., [(7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide) exhibit potent activity against E. coli and S. aureus (MIC: 4–8 μg/mL) due to enhanced log P values .
  • The 4-fluorobenzyl analog (CAS: 386.9 g/mol) showed selective cytotoxicity against intrahepatic cholangiocarcinoma cells (IC₅₀: 2.1 μM) .

Physicochemical and ADMET Properties

Property Target Compound 4-Methyl Analog Hydrazide Derivative
Molecular Weight 330.73 268.65 ~300–350
log P ~2.5 (estimated) ~1.8 ~3.0–3.5
Solubility (aq.) Moderate High Low
Metabolic Stability Moderate High Low (prone to hydrolysis)

Q & A

Q. How is this compound synthesized?

  • Answer : A typical route involves: (i) Etherification : Reacting 6-chloro-7-hydroxy-4-phenylcoumarin with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetic acid side chain. (ii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. (iii) Characterization : Confirmation via melting point, FT-IR, and NMR. Similar methodologies are described for analogous coumarin derivatives in , where hydrazide derivatives are synthesized via condensation reactions .

Advanced Research Questions

Q. How can computational tools like SHELX and Mercury aid in structural analysis of this compound?

  • Answer :
  • SHELX : Use SHELXL for refining single-crystal X-ray diffraction data. For example, hydrogen-bonding networks and anisotropic displacement parameters can be modeled to resolve ambiguities in electron density maps .
  • Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., π-π stacking between phenyl groups). The "Materials Module" enables similarity searches in crystallographic databases to identify structural analogs .
  • Example : highlights SHELX’s robustness in small-molecule refinement, while demonstrates Mercury’s utility in analyzing void spaces in crystal lattices.

Q. What experimental challenges arise in optimizing the synthesis yield of this compound, and how can they be addressed?

  • Answer :
  • Challenge 1 : Low yield during etherification due to steric hindrance at position 7.
  • Solution : Optimize reaction time and temperature (e.g., reflux at 80°C for 12 hours) and use phase-transfer catalysts like tetrabutylammonium bromide .
  • Challenge 2 : By-product formation from competing esterification.
  • Solution : Monitor reaction progress via TLC and employ selective purification (e.g., acid-base extraction to isolate the carboxylic acid form).
    reports similar challenges in synthesizing hydrazide derivatives, resolved via iterative solvent screening (e.g., methanol/chloroform mixtures) .

Q. How can structural modifications enhance the compound’s bioactivity?

  • Answer :
  • Strategy 1 : Replace the acetic acid group with a hydrazide (e.g., 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetohydrazide) to improve solubility and enable Schiff base formation with aldehydes .
  • Strategy 2 : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to modulate electronic effects and binding affinity. describes fluorinated analogs with enhanced stability .
  • Testing : Screen derivatives against Gram-positive/-negative bacteria using MIC assays, as demonstrated in for thiazolidinone derivatives .

Methodological Guidelines

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling between protons and carbons.
  • Step 2 : Compare experimental IR/Raman spectra with DFT-computed vibrational modes to identify discrepancies (e.g., unexpected carbonyl stretching frequencies).
  • Step 3 : Use X-ray crystallography to unambiguously assign stereochemistry. and emphasize SHELX and WinGX for refining crystal structures .

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

  • Techniques :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify purity (>95% as per ) .
  • DSC/TGA : Monitor thermal stability (decomposition temperature >200°C typical for coumarins).
  • Elemental Analysis : Verify C, H, Cl content within ±0.3% of theoretical values.

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